molecular formula C13H15N3O B7470863 1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-methylpropan-1-one

1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-methylpropan-1-one

Cat. No.: B7470863
M. Wt: 229.28 g/mol
InChI Key: ZYVQJGPOURBRCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-methylpropan-1-one, also known as DBIMB, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DBIMB is a small molecule that belongs to the class of imidazo[1,2-a]benzimidazole derivatives, which have been shown to exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-methylpropan-1-one involves the inhibition of various cellular pathways involved in cancer progression, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. This compound has also been shown to induce DNA damage and inhibit DNA repair mechanisms in cancer cells, leading to their death.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and angiogenesis. This compound has also been shown to inhibit the proliferation of various pathogenic microorganisms, including bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-methylpropan-1-one is its potent anticancer activity, which makes it a promising candidate for the development of novel cancer therapeutics. However, one of the limitations of this compound is its low solubility in water, which may limit its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research on 1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-methylpropan-1-one, including:
1. Development of novel this compound derivatives with improved solubility and bioavailability.
2. Investigation of the mechanism of action of this compound in more detail to identify potential targets for cancer therapy.
3. Evaluation of the efficacy of this compound in vivo using animal models of cancer.
4. Investigation of the potential applications of this compound in other diseases, such as inflammation and infectious diseases.
In conclusion, this compound is a novel compound that has shown promising potential as a therapeutic agent for the treatment of cancer and other diseases. Further research is needed to fully understand its mechanism of action and to develop more effective derivatives for clinical use.

Synthesis Methods

The synthesis of 1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-methylpropan-1-one involves the condensation of 2-aminobenzimidazole and 3-acetylindole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified using column chromatography to obtain a pure compound.

Scientific Research Applications

1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-methylpropan-1-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. This compound works by inducing apoptosis, a programmed cell death mechanism, in cancer cells, thereby inhibiting their growth and proliferation.

Properties

IUPAC Name

1-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-9(2)12(17)16-8-7-15-11-6-4-3-5-10(11)14-13(15)16/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVQJGPOURBRCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN2C1=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.